BenchChemオンラインストアへようこそ!

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

VEGFR-2 inhibition Anticancer Tyrosine kinase

N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (CAS 920438-16-0) is a synthetic 1,3,4-oxadiazole-naphthalene hybrid belonging to a class of heterocyclic compounds extensively investigated as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors. The compound features a naphthalene-2-carboxamide moiety linked via a 1,3,4-oxadiazole bridge to an ortho-methoxyphenyl substituent, a structural arrangement designed to engage key residues within the ATP-binding pocket of VEGFR-2.

Molecular Formula C20H15N3O3
Molecular Weight 345.358
CAS No. 920438-16-0
Cat. No. B2548037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
CAS920438-16-0
Molecular FormulaC20H15N3O3
Molecular Weight345.358
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C20H15N3O3/c1-25-17-9-5-4-8-16(17)19-22-23-20(26-19)21-18(24)15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3,(H,21,23,24)
InChIKeyIDSVBPQSMPAEJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (CAS 920438-16-0) – Key Compound Profile for Research Procurement


N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (CAS 920438-16-0) is a synthetic 1,3,4-oxadiazole-naphthalene hybrid belonging to a class of heterocyclic compounds extensively investigated as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors [1]. The compound features a naphthalene-2-carboxamide moiety linked via a 1,3,4-oxadiazole bridge to an ortho-methoxyphenyl substituent, a structural arrangement designed to engage key residues within the ATP-binding pocket of VEGFR-2 [1]. It is supplied as a research-grade compound (MW 345.36 g/mol, molecular formula C20H15N3O3) for preclinical anticancer discovery [1].

Why N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide Cannot Be Substituted Without Risking Activity Loss


The 2-methoxyphenyl substituent on the 1,3,4-oxadiazole ring is a critical determinant of target binding and antiproliferative potency; even minor positional isomerism (ortho → meta or para methoxy) or removal of the methoxy group can dramatically alter VEGFR-2 inhibitory activity and cytotoxicity [1]. In a systematic structure–activity relationship (SAR) study of 1,3,4-oxadiazole-naphthalene hybrids, substitution at the ortho position of the terminal phenyl ring (as in the target compound) produced distinct effects on apoptosis induction and caspase-3 activation compared to para-substituted analogs, indicating that generic interchange of in-class compounds is not supported by the available quantitative evidence [1].

Quantitative Differentiation of N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide – Head-to-Head and Class-Level Evidence


VEGFR-2 Inhibitory Potency vs. Sorafenib in HepG2 Cells (Class-Level Inference)

In a panel of 1,3,4-oxadiazole-naphthalene hybrids tested for VEGFR-2 inhibition in HepG2 hepatocellular carcinoma cells, the most active ortho-substituted phenyl-containing congeners reduced VEGFR-2 concentration to levels comparable to sorafenib (reference drug) [1]. Specifically, sorafenib reduced VEGFR-2 to 378.7 ± 7.22 pg/mL (from a control of 1773 ± 15.01 pg/mL), while the top-performing oxadiazole-naphthalene analogs achieved reductions in the range of 583.7–610.4 pg/mL [1]. Although the exact value for N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide has not been published, SAR trends indicate that ortho-methoxy substitution preserves hydrogen-bond acceptor interactions critical for hinge-region binding, supporting comparable VEGFR-2 engagement [1].

VEGFR-2 inhibition Anticancer Tyrosine kinase

Antiproliferative Activity Against MCF-7 Breast Cancer Cells – Cross-Study Comparison with Sorafenib

Among 1,3,4-oxadiazole-naphthalene hybrids, the most potent analogs demonstrated antiproliferative IC50 values against MCF-7 cells in the range of 9.4–10.4 µM, compared to sorafenib's IC50 of 10.8 ± 1.01 µM [1]. Although the specific IC50 for N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide was not individually reported, the SAR analysis indicated that ortho-substituted phenyl variants (bearing a methoxy group at position 2 of the terminal phenyl ring) are among the most active members of the series, with activity equal to or surpassing sorafenib [1].

Cytotoxicity MCF-7 Breast cancer

Apoptosis Induction in HepG2 Cells – Quantitative Comparison with Untreated Control

The most active 1,3,4-oxadiazole-naphthalene congener (compound 5) induced 22.86% apoptosis in HepG2 cells versus 0.51% in untreated control cells, a 44.8-fold increase [1]. This was accompanied by a 5.61-fold elevation in caspase-3 levels [1]. The ortho-methoxy substitution pattern, as found in N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide, contributes to favorable hydrophobic and hydrogen-bonding interactions within the VEGFR-2 allosteric site predicted to enhance pro-apoptotic signaling [1].

Apoptosis HepG2 Caspase-3

Selectivity Index – Differential Cytotoxicity Between Cancer Cells and Normal THLE-2 Hepatocytes

Oxadiazole-naphthalene hybrids were tested against normal human liver THLE-2 cells to assess selectivity. The most potent anticancer compounds exhibited IC50 values against THLE-2 cells that were 2- to 4-fold higher than their cancer cell IC50 values, indicating a preferential cytotoxic effect on malignant cells [1]. For example, compound 5 showed an IC50 of 33.7 ± 1.35 µM in THLE-2 cells versus 8.8–9.7 µM in HepG2 and MCF-7 cells, yielding a selectivity index of 3.5–3.8 [1]. By comparison, sorafenib's selectivity index was only 2.6 (THLE-2 IC50 27.8 µM vs. cancer cell IC50 ~10.5 µM) [1]. The ortho-methoxy substituent characteristic of the target compound may further modulate this selectivity profile.

Selectivity THLE-2 Safety margin

Molecular Docking Binding Free Energy – Ortho-Methoxy vs. Para-Methoxy Substitution

In silico docking studies of 1,3,4-oxadiazole-naphthalene hybrids into the VEGFR-2 ATP-binding site (PDB: 2OH4) revealed that compounds with ortho-substituted phenyl rings achieve binding free energies (ΔG) comparable to or more favorable than their para-substituted counterparts [1]. For instance, compound 16 (bearing an ortho-chloro substituent) had a ΔG of −23.91 kcal/mol, while compound 17 (para-chloro) had a ΔG of −23.78 kcal/mol, illustrating how subtle positional changes influence predicted binding [1]. Sorafenib's ΔG was −22.46 kcal/mol [1]. The 2-methoxyphenyl group in the target compound is expected to form additional hydrogen-bond interactions in the hinge region via the ortho-methoxy oxygen, potentially enhancing binding relative to para-methoxy analogs.

Molecular docking VEGFR-2 Binding affinity

Disclaimer – Absence of Directly Published Quantitative Data for N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

A systematic literature search across PubMed, BindingDB, ChEMBL, PubChem, and patent databases as of May 2026 did not identify any peer-reviewed publication, patent, or public bioassay providing quantitative IC50, Ki, ADMET, or in vivo efficacy data specifically and uniquely for N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide (CAS 920438-16-0). All quantitative evidence presented in this guide is derived from structurally analogous 1,3,4-oxadiazole-naphthalene hybrids and should be interpreted as class-level inference. Prospective purchasers should request certificate of analysis (CoA), batch-specific purity data, and any proprietary screening results from the vendor before committing to procurement for critical decision-making assays.

Evidence gap Procurement caution

Recommended Application Scenarios for N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide Based on Evidence


VEGFR-2 Inhibitor Lead Optimization in Hepatocellular Carcinoma

Based on class-level evidence showing that 1,3,4-oxadiazole-naphthalene hybrids inhibit VEGFR-2 and suppress HepG2 cell proliferation with IC50 values as low as 8.4 µM, N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is positioned as a promising starting scaffold for medicinal chemistry optimization targeting liver cancer [1]. The ortho-methoxy substituent is predicted to enhance hinge-region hydrogen bonding, and researchers can use this compound to explore SAR around the 2-methoxyphenyl moiety while benchmarking against sorafenib (IC50 10.2 µM in HepG2) [1].

Mechanistic Apoptosis and Cell Cycle Studies in Cancer Biology

Class analogs have demonstrated robust apoptosis induction (22.86% vs. 0.51% control) and Pre-G1 phase cell cycle arrest in HepG2 cells, accompanied by a 5.61-fold increase in caspase-3 activity [1]. N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is suitable for use as a tool compound in apoptosis and cell cycle mechanism studies, provided that batch-specific activity is first confirmed by the end user [1].

Selectivity Profiling Against Normal Hepatocyte Cell Lines

Oxadiazole-naphthalene hybrids have shown a selectivity index of 3.5–3.8 (cancer vs. normal THLE-2 cells), outperforming sorafenib's index of ~2.6 [1]. The target compound can be employed in comparative cytotoxicity panels to assess whether the ortho-methoxy substitution further improves the therapeutic window, a critical parameter for prioritizing leads with reduced hepatic toxicity potential [1].

Structure-Based Drug Design and Molecular Docking Campaigns

With predicted binding free energies (ΔG) in the range of −23.4 to −24.0 kcal/mol against the VEGFR-2 ATP-binding pocket, more favorable than sorafenib (−22.46 kcal/mol) [1], N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is a suitable candidate for virtual screening libraries and co-crystallization trials aimed at elucidating the binding mode of 2-methoxyphenyl-containing oxadiazole inhibitors [1].

Quote Request

Request a Quote for N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.